24-Ethylcholesterol
Description
Overview of Sterol Diversity and Significance in Eukaryotic Biology
Sterols are a class of lipids characterized by a four-ring steroid core and a hydroxyl group. They are fundamental components of cellular membranes in the majority of eukaryotic organisms, from single-celled yeasts to complex plants and animals. The diversity of sterol structures is vast, with variations in the side chain attached to the steroid nucleus being a primary source of this variety. These structural differences are not trivial; they dictate the specific biological functions of each sterol.
In eukaryotes, sterols are essential for maintaining the integrity and fluidity of cell membranes. researchgate.net They modulate membrane permeability and are involved in the formation of specialized membrane domains known as lipid rafts, which are crucial for signal transduction and protein trafficking. Beyond their structural roles, sterols serve as precursors to a range of vital molecules, including steroid hormones, bile acids, and vitamin D in animals, and brassinosteroids, a class of plant growth-promoting hormones. nih.gov
The type of sterol that is predominant varies between different kingdoms of life. Cholesterol is the principal sterol in vertebrates, while fungi primarily synthesize ergosterol (B1671047). Plants, in contrast, produce a complex mixture of sterols, collectively known as phytosterols (B1254722). Among the most common phytosterols are β-sitosterol (a form of 24-Ethylcholesterol), stigmasterol (B192456), and campesterol (B1663852). The key distinguishing feature of many plant sterols is the presence of an additional alkyl group (methyl or ethyl) at the C-24 position of the side chain, a modification absent in cholesterol. researchgate.net This alkylation is a critical step in phytosterol biosynthesis and contributes to their unique functional properties within the plant cell.
Historical Perspectives on 24-Alkyl Sterol Investigation
The study of sterols dates back to the 18th century with the isolation of cholesterol from human gallstones. However, the investigation of plant-derived sterols, or phytosterols, gained momentum in the early 20th century. Initial research focused on isolating and characterizing these compounds from various plant sources. Stigmasterol was first isolated from Calabar beans, and β-sitosterol, a common name for a mixture of 24-ethylcholesterols, was identified in a wide array of plant tissues.
A significant milestone in the understanding of 24-alkyl sterols was the elucidation of their biosynthetic pathways. Researchers discovered that, unlike cholesterol synthesis in animals, the biosynthesis of phytosterols involves an additional enzymatic step: the alkylation of the sterol side chain at the C-24 position. nih.gov This process is catalyzed by the enzyme S-adenosyl-L-methionine:sterol-C24-methyltransferase (SMT). nih.gov Early studies utilizing radiolabeled precursors were instrumental in tracing the steps of this pathway and identifying the key intermediates.
The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, revolutionized phytosterol research. These methods allowed for the precise identification and quantification of individual sterols within complex mixtures, leading to a greater appreciation of the diversity and distribution of 24-alkyl sterols across the plant kingdom and in other organisms like fungi and algae. nih.govnih.gov The cholesterol-lowering properties of phytosterols were first reported in the 1950s, sparking interest in their potential health benefits and leading to the development of functional foods enriched with these compounds. researchgate.net
Current Research Landscape and Gaps for this compound
Current research on this compound, often studied under the name β-sitosterol, is multifaceted, spanning from its fundamental roles in plant biology to its potential applications in human health. In plant science, investigations continue to explore the precise functions of this compound in modulating membrane properties, particularly in the context of plant responses to environmental stresses such as extreme temperatures and salinity. nih.govresearchgate.net There is also ongoing research into its role as a precursor to brassinosteroids and its influence on plant growth and development. nih.gov
In the field of human health, the cholesterol-lowering effects of this compound are well-established, and research is ongoing to optimize its use in managing hypercholesterolemia. nih.gov Beyond its impact on cholesterol metabolism, recent studies have highlighted the potential anti-inflammatory, immunomodulatory, and anti-cancer properties of this compound. mdpi.com However, the precise molecular mechanisms underlying these activities are not yet fully understood and represent a significant area of active investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21?,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJWDPNRJALLNS-OAIXMFQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044197 | |
| Record name | 24-Ethylcholest-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19044-06-5 | |
| Record name | 24-Ethylcholest-5-en-3β-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19044-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3beta,24xi)-Stigmast-5-en-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019044065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24-Ethylcholest-5-en-3beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,24ξ)-stigmast-5-en-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Enzymology of 24 Ethylcholesterol
Central Sterol Biosynthetic Pathways and Precursors
The synthesis of sterols, including 24-ethylcholesterol, is a complex, multi-step process that originates from fundamental metabolic pathways.
Mevalonate (B85504) Pathway Contribution
The mevalonate (MVA) pathway serves as a central metabolic route in eukaryotic organisms, playing a crucial role in the biosynthesis of isoprenoids, which encompass both sterol and non-sterol compounds. wikidata.orgmdpi.comfishersci.canih.gov This pathway initiates with the condensation of three molecules of acetyl-CoA, ultimately leading to the production of farnesyl diphosphate (B83284) (FPP), a key precursor for the downstream synthesis of sterols. mycocentral.eu The MVA pathway is indispensable for numerous vital biological processes, and its activity is subject to rigorous cellular regulation. fishersci.camycocentral.eu
Squalene (B77637) and Oxidosqualene Intermediates
Following the mevalonate pathway, farnesyl diphosphate is converted into squalene, a 30-carbon polyunsaturated hydrocarbon. uni.lu Squalene then undergoes an essential oxygen-dependent epoxidation reaction catalyzed by the enzyme squalene monooxygenase (also known as squalene epoxidase), which transforms it into 2,3-oxidosqualene (B107256) (squalene oxide). unl.edunih.govthegoodscentscompany.comuni.luwikipedia.org This epoxide intermediate is crucial, as it serves as the direct substrate for the subsequent cyclization reactions that form the initial cyclic sterol structures. unl.edunih.govthegoodscentscompany.comwikipedia.orgwikipedia.org
Cycloartenol (B190886) as a Plant and Algal Precursor
A distinguishing characteristic of sterol biosynthesis in plants and algae, in contrast to animals and fungi, lies in the specific cyclization product derived from 2,3-oxidosqualene. In plants and algae, 2,3-oxidosqualene is cyclized to cycloartenol by the enzyme cycloartenol synthase (CAS1). nih.govwikipedia.org This is a key divergence from the animal and fungal pathways, where the same precursor is instead converted into lanosterol (B1674476). Consequently, cycloartenol represents the foundational cyclic sterol intermediate in the plant biosynthetic pathway, from which a diverse array of phytosterols (B1254722), including this compound, are subsequently elaborated.
Sterol Methyltransferases (SMTs) in C-24 Alkylation
The presence of an alkyl group at the C-24 position of the sterol side chain is a defining structural feature that differentiates plant and fungal sterols from animal cholesterol, which lacks this modification. This specific alkylation is a critical step in the diversification of sterol structures and is catalyzed by a family of enzymes known as sterol methyltransferases (SMTs). These enzymes invariably utilize S-adenosylmethionine (SAM or AdoMet) as the methyl group donor for these alkylation reactions.
SMT1 and SMT2 Specificity and Catalysis
In higher plants, the biosynthesis of 24-ethyl sterols, such as this compound (beta-sitosterol), necessitates two distinct methylation steps at the C-24 position. This sequential process is primarily mediated by specific isoforms of sterol methyltransferases, most notably SMT1 and SMT2.
SMT1 catalyzes the initial methylation event, transferring a single methyl group from S-adenosylmethionine to the C-24 position of cycloartenol, which results in the formation of 24-methylenecycloartenol. This 24-methylene sterol then serves as the substrate for the subsequent methylation step.
SMT2 is responsible for the second methylation, adding an additional methyl group to the C-24 position. In the context of the lophenol (B1675073) pathway, a branch downstream from cycloartenol metabolism, SMT2 adds this second methyl group to 24-methylenelophenol, thereby yielding 24-ethylidenelophenol. This specific reaction constitutes a critical branching point in the sterol biosynthetic pathway, specifically directing the synthesis towards C-24 ethyl sterols. While SMTs generally exhibit substrate specificity, they can also demonstrate a degree of promiscuity in their catalytic activity, indicating some overlap in their ability to act upon various sterol intermediates.
Mechanisms of C-24 Methyl and Ethyl Additions
The underlying chemical mechanism of C-24 alkylation by SMTs involves a nucleophilic attack. The π-electrons of the Δ24-bond within the sterol acceptor molecule initiate a nucleophilic attack on the S-methyl group of S-adenosylmethionine. This enzymatic reaction can proceed through the formation of a high-energy intermediate (HEI). This intermediate may feature a 24β-methyl or 24β-ethyl group, accompanied by a bridged carbenium ion across the 24,25-bond, or alternatively, a transient C-25 carbocation. The sequential addition of two distinct methyl groups, both originating from S-adenosylmethionine, is the precise mechanism by which the C-24 ethyl substituent is ultimately incorporated into the sterol side chain, leading to compounds like this compound.
Occurrence and Phylogenetic Distribution of 24 Ethylcholesterol
Distribution in Kingdom Plantae
Higher Plants as Primary Sources (e.g., β-sitosterol)
Higher plants are notable for their production of a diverse range of phytosterols (B1254722), with C29 sterols, including the 24-ethylcholesterol isomer β-sitosterol, being among the most abundant. mdpi.comnih.gov β-sitosterol, along with stigmasterol (B192456) and campesterol (B1663852), constitutes the major sterols in many plant species. mdpi.comnih.gov These compounds are integral to the structure and function of plant cell membranes, influencing fluidity and permeability, and serving as precursors for brassinosteroid hormones. The biosynthesis of these C-24 alkylated sterols is a key feature that distinguishes plants from mammals, which are incapable of C-24 alkylation. mdpi.com While vegetative tissues are rich in β-sitosterol and stigmasterol, pollen can exhibit a more varied sterol profile. researchgate.net
Algal Diversity in 24-Ethyl Sterols (e.g., Clionasterol (B1206034), Fucosterol)
Algae exhibit a remarkable diversity in their sterol composition, which can serve as a chemotaxonomic marker. oup.com Among the 24-ethyl sterols found in algae are fucosterol (B1670223) and clionasterol. Fucosterol (24-ethylidene cholesterol) is a prominent sterol in brown algae (Phaeophyceae), often comprising a significant portion of the total sterol content. mdpi.comencyclopedia.pub It has also been identified in other algal groups, including some microalgae. mdpi.commedchemexpress.com
Clionasterol, another C29 phytosterol, is found in green marine algae such as Caulerpa racemosa. nih.gov The sterol profiles of green algae (Chlorophyta) can be particularly varied, with some species containing β-sitosterol, ergosterol (B1671047), and chondrillasterol. encyclopedia.pub Red algae (Rhodophyta), in contrast, primarily synthesize cholesterol but can contain minor amounts of phytosterols like sitosterol (B1666911) and fucosterol. encyclopedia.pub Cyanobacteria are also known to produce this compound. semanticscholar.org
Presence in Kingdom Fungi
While ergosterol is traditionally considered the characteristic fungal sterol, a growing body of research reveals a more complex distribution of sterols within the kingdom Fungi. nih.govnih.gov Several fungal lineages have departed from the typical ergosterol pathway, producing other sterols as their major membrane components. nih.govnih.gov
Glomeromycota as a Specific Instance
The phylum Glomeromycota, which forms arbuscular mycorrhizal associations with the roots of most land plants, is a notable example of a fungal group that does not produce ergosterol. nih.govwikipedia.orggeneseo.edutolweb.org Instead, this compound has been identified as the major sterol in several species within this phylum. nih.govnih.gov De novo synthesis of this compound has been demonstrated in these fungi, confirming it as an endogenous product. nih.gov
Intermediates in Rust Fungi
Rust fungi (Pucciniales) represent another deviation from the standard fungal sterol profile. nih.gov They accumulate sterols that are typically considered intermediates in the biosynthesis of this compound. nih.gov Specifically, 24-ethyl-cholesta-7,24(28)-dienol and 24-ethyl-cholest-7-enol have been identified as the major sterols in this group. nih.govnih.gov This suggests that the final steps of the biosynthetic pathway that would lead to a Δ⁵ sterol like β-sitosterol are absent in these fungi. nih.gov
Occurrence in Other Fungal Lineages (e.g., Pneumocystis carinii)
The opportunistic fungal pathogen Pneumocystis jirovecii (formerly Pneumocystis carinii) presents a unique case in sterol metabolism. starship.org.nz Unlike most fungi, it does not synthesize ergosterol and instead utilizes cholesterol scavenged from its mammalian host as its primary bulk sterol. oup.comnih.gov However, P. carinii is capable of synthesizing a variety of other sterols, including a number of C-24 alkylated sterols. nih.gov Analysis of its sterol composition has revealed the presence of several Δ⁵ alkylated C-24 sterols. oup.com These organism-specific sterols often feature a double bond at the C-7 position and a one- or two-carbon alkyl group at C-24 of the side chain. asm.org
Detection in Other Eukaryotic Organisms
The presence of this compound extends to a diverse array of eukaryotic life beyond the plant and algal kingdoms. This sterol is notably found in various marine invertebrates, which often acquire it through their diet, and in nematodes, which exhibit fascinating metabolic pathways to process sterols from their hosts.
Marine Invertebrates and Microorganisms
The sterol composition of marine invertebrates is remarkably complex and diverse, often reflecting their diet and symbiotic relationships with microorganisms. This compound, primarily in the form of β-sitosterol and its isomers, is a common constituent of the sterol profile of many of these organisms.
Sponges (phylum Porifera) are well-documented to contain a wide variety of sterols, including this compound. For instance, the deep-water sponge Thenea muricata has been found to contain β-sitosterol, a common this compound, at a proportion of 8.9% ± 0.8% of its total sterols nih.gov. The presence of such phytosterols in sponges is often attributed to the filtration of organic matter from the water column, including phytoplankton, or through symbiotic associations with microorganisms capable of sterol synthesis or modification.
Molluscs also exhibit the presence of this compound and related compounds in their tissues. A study on commercially important shellfish in the United States detected various non-cholesterol sterols. In molluscs such as oysters, scallops, and clams, sterols like campesterol and clionasterol (an epimer of sitosterol) were identified nih.gov. The concentration of these sterols can vary significantly among different species. For example, the major non-cholesterol sterols in mollusks were reported to be brassicasterol and 24-methylenecholesterol, with concentrations ranging from 12.6 to 45.6 mg/100 g and 16.7 to 41.9 mg/100 g, respectively nih.govresearchgate.net. While not always the most abundant sterol, the presence of 24-ethyl sterols is a consistent feature in the sterol profiles of many marine molluscs, likely originating from their algal diet researchgate.net.
Crustaceans, such as crabs, lobsters, and shrimp, primarily contain cholesterol as their major sterol. However, minor amounts of phytosterols, including this compound derivatives, can also be detected, which are believed to be of dietary origin researchgate.net.
Table 1: Detection of this compound and Related Sterols in Marine Invertebrates This table is interactive and allows for sorting and filtering of the data.
| Phylum | Class | Species | Compound | Percentage/Concentration | Reference |
|---|---|---|---|---|---|
| Porifera | Demospongiae | Thenea muricata | β-Sitosterol | 8.9% ± 0.8% of total sterols | nih.gov |
| Mollusca | Bivalvia | Oysters, Scallops, Clams | Campesterol | 4–21 mg/100 g | nih.gov |
| Mollusca | Bivalvia | Oysters, Scallops, Clams | Clionasterol | 4–21 mg/100 g | nih.gov |
| Mollusca | Bivalvia | Oysters | Brassicasterol | 12.6–45.6 mg/100 g | nih.govresearchgate.net |
Nematode Sterol Profiles
Nematodes are incapable of de novo sterol synthesis and therefore must acquire sterols from their environment, which for parasitic species is their host organism. This nutritional requirement has led to the evolution of specialized metabolic pathways to modify and utilize host sterols. The sterol profile of a nematode is consequently a reflection of its host's sterols and its own enzymatic capabilities.
Research has shown that plant-parasitic nematodes can absorb phytosterols, including this compound, from their plant hosts and subsequently modify them. A primary metabolic transformation observed in several nematode species is the saturation of the sterol nucleus nih.govmdpi.com.
A detailed analysis of the sterol composition of the corn root lesion nematode, Pratylenchus agilis, and its host, corn roots, revealed that this compound is a significant component of both. In corn roots, this compound constituted 17.5% of the total sterols. In P. agilis that fed on these roots, this compound was present at 6.1% of the total sterols unl.edu. This indicates that the nematode ingests the host's sterols and incorporates them into its own tissues, albeit with some modification.
Similarly, studies on the eggs of root-knot nematodes, Meloidogyne incognita and Meloidogyne arenaria, have identified this compound as the major sterol nih.govresearchgate.net. In eggs of M. incognita race 3, this compound accounted for 38.8% of the total sterols, while in M. arenaria race 1, it was 33.4% nih.gov. The presence of significant amounts of 24-ethylcholestanol in these eggs (25.3% in M. incognita and 18.3% in M. arenaria) further supports the metabolic pathway of nuclear saturation of ingested phytosterols nih.gov.
In contrast, some nematode species have evolved the ability to dealkylate C-24 substituted sterols. For instance, the corn cyst nematode, Heterodera zeae, can dealkylate host sterols at the C-24 position nih.govusda.gov. Studies on the stem nematode Ditylenchus dipsaci feeding on alfalfa callus tissue, which contains 24-ethylcholesta-7,22-dienol and 24-ethyllathosterol, showed that the major nematode sterols were cholesterol and lathosterol, indicating C-24 dealkylation mdpi.com. This metabolic flexibility allows different nematode species to thrive on a variety of hosts with diverse sterol profiles.
Table 2: this compound Content in Plant-Parasitic Nematodes and Their Hosts This table is interactive and allows for sorting and filtering of the data.
| Nematode Species | Host Species | Nematode Sterol | % of Total Sterols in Nematode | Host Sterol | % of Total Sterols in Host | Reference |
|---|---|---|---|---|---|---|
| Pratylenchus agilis | Corn (Zea mays) | This compound | 6.1% | This compound | 17.5% | unl.edu |
| Meloidogyne incognita (race 3, eggs) | Not specified | This compound | 38.8% | Not specified | Not specified | nih.gov |
| Meloidogyne incognita (race 3, eggs) | Not specified | 24-Ethylcholestanol | 25.3% | Not specified | Not specified | nih.gov |
| Meloidogyne arenaria (race 1, eggs) | Not specified | This compound | 33.4% | Not specified | Not specified | nih.gov |
Metabolic Pathways and Transformations of 24 Ethylcholesterol
Dealkylation Mechanisms of C-24 Ethyl Groups
The removal of the C-24 ethyl group is a critical step for sterol auxotrophs to utilize dietary phytosterols (B1254722). This process, known as dealkylation, transforms larger C28 or C29 sterols into the C27 cholesterol, which is indispensable for membrane structure and as a precursor for steroid hormones in these organisms.
Nematodes are well-studied examples of sterol auxotrophs that rely on the dealkylation of dietary phytosterols. For instance, the free-living nematode Caenorhabditis elegans effectively removes methyl or ethyl substituents at the C-24 position from various plant sterols, including sitosterol (B1666911), campesterol (B1663852), stigmasterol (B192456), and stigmastanol, to produce a range of sterols essential for its growth and reproduction usda.govdokumen.pubresearchgate.net. This dealkylation pathway in C. elegans involves the enzyme 24-dehydrocholesterol reductase (DHCR24) researchgate.netplos.orgmdpi.com. Genetic studies have shown that a deficiency in DHCR24 leads to impaired growth in C. elegans mutants that lack phytosterol dealkylation activity mdpi.com.
Beyond C. elegans, other nematode species also exhibit C-24 dealkylation capabilities. Plant-parasitic nematodes such as Rotylenchulus reniformis and Heterodera zeae are reported to dealkylate plant C24 sterols to cholesterol mdpi.com. While the root lesion nematode Pratylenchus agilis and root-knot nematodes like Meloidogyne incognita and M. arenaria primarily perform saturation of the sterol nucleus as a major metabolic transformation, they also demonstrate evidence of C-24 dealkylation mdpi.comunl.edunih.govresearchgate.net. In the ciliate Tetrahymena thermophila, another sterol auxotroph, the gene DES24 encodes a protein (Des24p) that is involved in the dealkylation of phytosterols. Knockout mutants of DES24 were unable to eliminate the C-24 ethyl group from C29 sterols, suggesting a unique dealkylation mechanism in this organism, possibly distinct from the well-characterized insect pathway nih.gov.
The dealkylation of phytosterols such as β-sitosterol and fucosterol (B1670223) to cholesterol is a fundamental metabolic process in many insects, which, like nematodes, cannot synthesize sterols de novo plos.orgnih.govavocadosource.com. The generally accepted pathway for the conversion of sitosterol to cholesterol, often referred to as the Ikekawa pathway, involves four key enzymatic steps:
Dehydrogenation: Sitosterol undergoes dehydrogenation to yield fucosterol researchgate.netplos.orgavocadosource.com.
Epoxidation: Fucosterol is then epoxidized to form fucosterol-24(28)-epoxide researchgate.netplos.orgnih.govavocadosource.com. This is a stereospecific conversion avocadosource.com.
Epoxide Cleavage (Dealkylation): The fucosterol-24(28)-epoxide undergoes a cleavage reaction catalyzed by fucosterol epoxide lyase. This step results in the elimination of acetaldehyde (B116499) and a hydrogen migration from C-25 to C-24, forming a 24,25-double bond and yielding desmosterol (B1670304) researchgate.netplos.orgnih.govavocadosource.comresearchgate.netpsu.eduuchile.cl.
Reduction: Finally, desmosterol is reduced to cholesterol by desmosterol reductase (DHCR24) researchgate.netplos.orgavocadosource.com.
This dealkylation mechanism is considered analogous for other C-24 alkylated sterols like stigmasterol and campesterol researchgate.netnih.gov. Research utilizing cell-free systems from insects such as the tobacco hornworm and silkworm (Bombyx mori) has been instrumental in studying the C-24 dealkylase (lyase enzyme) and 24,25-reductase involved in this pathway avocadosource.com.
The following table summarizes the key steps and enzymes involved in the dealkylation pathway of β-sitosterol to cholesterol in insects:
| Step | Substrate | Product | Enzyme Class | Key Transformation |
| 1 | β-Sitosterol | Fucosterol | Dehydrogenase | Introduction of Δ24(28) double bond |
| 2 | Fucosterol | Fucosterol-24(28)-epoxide | Epoxidase | Formation of epoxide ring |
| 3 | Fucosterol-24(28)-epoxide | Desmosterol + Acetaldehyde | Epoxide Lyase | Cleavage of C-24–C-28 bond, H-migration |
| 4 | Desmosterol | Cholesterol | Desmosterol Reductase (DHCR24) | Reduction of Δ24 double bond |
Reduction and Isomerization of Side-Chain Double Bonds
Beyond the initial dealkylation, the side chains of 24-ethylcholesterol and its metabolic intermediates undergo further modifications, including reduction and isomerization of double bonds. A crucial reduction step in the dealkylation pathway is the conversion of desmosterol to cholesterol, where the Δ24 double bond in the side chain of desmosterol is saturated by the action of desmosterol reductase (DHCR24) researchgate.netplos.orgavocadosource.com.
In nematodes like C. elegans, additional metabolic transformations of dietary sterols include the reduction of Δ5- and Δ7-bonds within the sterol nucleus, C-7 dehydrogenation, and the isomerization of a Δ8-bond to a Δ7-bond usda.gov. Notably, studies in C. elegans have indicated a specific order of side-chain double bond modifications during dealkylation: the dealkylation process occurs prior to the reduction of the Δ22-bond, and the reduction of the Δ22-bond precedes the reduction of the Δ24-bond psu.edu. Furthermore, the major metabolic transformation observed in nematodes such as Pratylenchus agilis and Meloidogyne incognita involves the saturation of the sterol nucleus unl.edunih.govresearchgate.net.
Formation of Conjugates and Derivatives
The formation of specific derivatives is integral to the metabolic processing of this compound and related phytosterols. A prime example is the formation of fucosterol-24(28)-epoxide, which is a critical intermediate in the dealkylation pathway of fucosterol and β-sitosterol researchgate.netplos.orgnih.govavocadosource.comuchile.cl. Fucosterol, itself a 24-ethylidene sterol, undergoes stereospecific epoxidation to form this epoxide derivative avocadosource.com. This epoxy-24-ethylcholesterol derivative is then subjected to cleavage by fucosterol epoxide lyase, leading to the removal of the C-24 ethyl group nih.govavocadosource.comresearchgate.netpsu.edu. The transient nature and specific enzymatic processing of such epoxy derivatives highlight their importance as key links in the carbon flux towards essential sterols like cholesterol.
Biological and Physiological Functions of 24 Ethylcholesterol
Role as Membrane Structural Components
Phytosterols (B1254722), including 24-ethylcholesterol, are integral components of biological membranes in plants, where they are essential for maintaining membrane integrity and function. mdpi.com In eukaryotes, sterols generally play a vital role in regulating membrane dynamics, fluidity, and permeability. oup.com
Sterols are key components of membrane microdomains, often referred to as lipid rafts. researchgate.netthe-eye.eucytothesis.us These microdomains are enriched in sphingolipids and sterols and are more ordered and tightly packed than the surrounding lipid bilayer, yet they float freely within the membrane. cytothesis.us While cholesterol is the primary sterol in animal cell lipid rafts, this compound, as a phytosterol, can also influence these structures, particularly in organisms that incorporate it into their membranes. researchgate.netresearchgate.net Lipid rafts serve as organizing centers for the assembly of signaling molecules, facilitating interactions necessary for signal transduction and influencing membrane protein trafficking and fluidity. cytothesis.us
Participation in Cellular Signaling Pathways
This compound has been implicated in modulating various cellular signaling pathways, demonstrating effects on cell proliferation and apoptosis. rjptonline.org
Research suggests that this compound may interfere with signaling pathways involved in cell proliferation and apoptosis regulation, such as the PI3K/Akt pathway. rjptonline.org The PI3K/Akt pathway is a critical intracellular signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov While the exact mechanisms for this compound's interaction with this pathway require further elucidation, its structural similarity to cholesterol, which is known to influence signaling through membrane organization, suggests a plausible role. nih.govlibretexts.org
This compound has shown cytotoxic activity against certain cancer cell lines, such as MCF-7 breast cancer cells, and has been reported to induce apoptosis in human hepatocellular carcinoma cells by increasing intracellular reactive oxygen species (ROS) levels. rjptonline.orgcaymanchem.comnih.gov This suggests its potential to influence cell proliferation and regulate programmed cell death. rjptonline.orgnih.govhmdb.ca For instance, β-sitosterol (this compound) has been shown to induce apoptosis and activate caspases in human breast cancer cells. hmdb.ca
Interactions with Membrane Proteins and Enzymes
This compound can interact with membrane proteins and enzymes, influencing their function and cellular processes. For example, β-sitosterol (this compound) has been identified to bind to specific proteins, including a C-terminal fragment containing a sterol carrier protein type 2 (SCP-2) domain, which may be a site for both β-sitosterol and cholesterol binding. nih.gov This interaction could be crucial for its various biological effects, as sterol-protein interactions are fundamental to membrane organization and protein function. wikipedia.org Additionally, this compound has been observed as a product of enzymatic reduction of other sterols, such as fucosterol (B1670223), by certain organisms, indicating its involvement in metabolic pathways. nih.govpnas.org
Physiological Roles in Plant Growth and Development (e.g., embryonic growth, stress responses)
This compound and other phytosterols are crucial for maintaining membrane fluidity and stability, which are essential for proper cellular function and signal transduction in plants. researchgate.netmdpi.com They also serve as precursors for brassinosteroids, a group of plant hormones that regulate a wide array of growth and developmental processes. nih.govcreative-proteomics.com
Embryonic Growth and Development
Sterols play essential roles in plant development, with defects in sterol biosynthesis pathways often leading to severe developmental abnormalities, including those observed during embryogenesis. nih.govoup.com Mutations affecting enzymes upstream in the sterol synthesis pathway, such as those involved in the production of 24-methylenelophenol, can result in embryonic defects that are not reversible by brassinosteroid application, highlighting an independent and crucial role for these sterols beyond hormone precursors. nih.govoup.com Specifically, C24-ethylsterols, which include this compound, are vital for processes like cell division plane determination, directional auxin transport, and polar growth, all of which are fundamental for proper embryonic and post-embryonic development. researchgate.net For instance, mutants deficient in C24-ethylsterols exhibit severe dwarfism and abnormal development due to irregular cell division and disrupted auxin transport. researchgate.net
Stress Responses
The balance between different types of phytosterols, such as 24-methylsterols and 24-ethylsterols, is critical for a plant's ability to respond to various environmental stresses. nih.govmdpi.com this compound has been shown to act as an important plant growth regulator that enhances tolerance to harsh environmental conditions. researchgate.netnih.gov
Drought Stress: Exogenous application of this compound (β-sitosterol) has been demonstrated to improve plant tolerance to water stress. researchgate.netnih.gov Studies on white clover showed that β-sitosterol treatment significantly improved stress tolerance by enhancing growth performance, photosynthesis, leaf relative water content, and reducing oxidative damage. researchgate.netnih.govresearchgate.net This phytosterol influences the metabolism and homeostasis of amino acids, carbohydrates, and organic acids, contributing to better drought tolerance. researchgate.netnih.gov
| Plant Species | Treatment/Condition | Observed Effect of this compound (β-Sitosterol) | Reference |
|---|---|---|---|
| White Clover | Water Stress (Drought) | Improved growth performance, photosynthesis, higher leaf relative water content, reduced oxidative damage, influenced metabolism of amino acids, carbohydrates, organic acids. | researchgate.netnih.govresearchgate.net |
| Rice | Drought Stress | Increased content of main sterols, including β-sitosterol. | mdpi.com |
| Cucurbita pepo (Pumpkin) | Drought Stress | Increased plant sterol content, especially β-sitosterol. | mdpi.com |
Temperature Stress (Heat and Cold): Sterols accumulate endogenously in various plant species under abiotic stresses, providing protection to membranes. ashs.org Exogenous application of β-sitosterol has been shown to enhance heat tolerance in plants like creeping bentgrass by suppressing heat-induced leaf senescence, maintaining turf quality and chlorophyll (B73375) content, and reducing electrolyte leakage. mdpi.comashs.org This is linked to the regulation of enzymatic antioxidant metabolism and alleviation of membrane lipid peroxidation. ashs.org Similarly, increased endogenous sterol content or exogenous sterol treatment can enhance plant tolerance to extreme temperatures, primarily by regulating membrane fluidity and permeability. mdpi.com
| Plant Species | Treatment/Condition | Observed Effect of this compound (β-Sitosterol) | Reference |
|---|---|---|---|
| Agrostis stolonifera (Creeping Bentgrass) | Heat Stress | Inhibition of leaf senescence, enhanced membrane stability, activation of antioxidant responses, improved heat tolerance. | mdpi.comashs.org |
| Oryza sativa (Rice) | Cold Stress | Regulation of phytosterol biosynthetic pathway during stress. | mdpi.com |
UV-B Stress: The regulation of sterol synthesis, including this compound, in response to UV-B stress is complex and varies across different tissues and plant species. mdpi.com Exogenous application of β-sitosterol has been shown to positively affect the growth and UV-B stress tolerance of Oryza sativa (rice) plants, mitigating the sharp decrease in root and stem length and biomass typically observed under UV-B radiation. mdpi.com
Analytical Methodologies for 24 Ethylcholesterol Research
Chromatographic Techniques for Separation
Chromatographic techniques are essential for isolating 24-Ethylcholesterol from complex mixtures before its detection and quantification.
Gas Chromatography (GC) is a widely utilized and highly effective technique for the separation and analysis of phytosterols (B1254722), including this compound (β-sitosterol). GC is commonly coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for robust analysis uni.lu. For optimal resolution, identification, and quantification, sterols are typically derivatized into silyl (B83357) ether or acetate (B1210297) derivatives before GC analysis uni.lu.
Specific GC column types, such as the HP-5MS capillary GC column (30 m × 0.25 mm × 0.25 μm), have been successfully employed for the separation of sterols, including this compound. An example of a temperature program involves an initial oven temperature of 60°C for 1 minute, increasing to 100°C at 25°C/min, then to 250°C at 15°C/min, and finally to 315°C at 3°C/min, held for 2 minutes, resulting in a total run time of 37 minutes.
GC is also instrumental in stable carbon isotope analysis of individual sterols, such as 24-ethylcholest-5-en-3β-ol (this compound), in environmental samples like marine sediments using Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS). This application allows for the determination of the origin of the sterol based on its carbon isotopic composition (δ13C values), which for algae-derived this compound in marine sediments can range from -22.6 to -24.3‰.
A notable advancement is comprehensive two-dimensional gas chromatography (GCxGC), which offers superior resolving power for complex sterol mixtures. This technique has demonstrated the ability to completely separate important sterols and stanols, such as 24-ethylcoprostanol (a metabolite of this compound), from co-eluting interfering components, thereby enhancing the confidence in quantitative analysis of faecal sterols.
High-Performance Liquid Chromatography (HPLC) serves as an alternative or complementary chromatographic technique for the determination of phytosterols. HPLC can be used for sample clean-up, purification, and qualitative assays uni.lu. When coupled with a photo-diode array detector (PDA), reversed-phase HPLC (RP-HPLC) is suitable for the identification and determination of β-sitosterol (this compound). For research purposes, HPLC coupled with ultraviolet/visible (UV/Vis) or photodiode array detectors is preferred, especially when the separation of cholesterol and other coexisting compounds like tocopherols (B72186) is required, due to its non-destructive nature. HPLC coupled to fluorescence detection has also been reported for sterol analysis.
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) provides powerful capabilities for the definitive identification and accurate quantification of this compound, often in conjunction with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and highly effective method for sterol profiling, offering high resolution, identification, and quantification capabilities uni.lu. It is particularly effective for the analysis of sterol silyl ether or acetate derivatives, enabling identification through electron impact or chemical ionization MS and quantification via selected ion monitoring uni.lu.
GC-MS is extensively used for analyzing sterol compositions in various biological and environmental samples. For instance, it has been applied to characterize sterols in digenetic trematodes, identifying this compound among other sterols. In plant studies, GC-MS has been used to profile dominant free sterols in sorghum seeds and leaves, including 24α-ethylcholesterol (sitosterol).
GC-MS also plays a crucial role in environmental monitoring, particularly in distinguishing sources of faecal pollution. The sterol profile, including the presence and ratios of compounds like this compound and its metabolite 24-ethylcoprostanol, can indicate pollution from herbivores. For example, studies on faecal matter have shown that 24-ethylcoprostanol is a principal herbivore biomarker produced from the reduction of this compound (β-sitosterol) in the gut.
Semi-quantitative targeted GC-MS profiling has been successfully employed for the identification and quantification of sterols in various algal species. In one study, 12 sterols, including this compound, were identified and quantified in brown, red, and green algae. The total sterol quantity varied from 0.28 to 4.25 µg/mg dry weight across samples.
Table 1: Example Sterol Abundance in Algae by GC-MS Profiling
| Sterol | Range of Abundance (% of total sterols) in Brown Algae |
| 24-Methylcholesterol | 4.2 - 11 |
| 24-Ethylcholest-22-enol | 0 - 0.98 |
| Cholesterol | 0 - 4.4 |
| This compound | Found only in three red algal species |
Note: This table is a static representation of data. Direct interactive table generation is not supported in this format.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a gold standard for biomolecular analysis, offering exceptional precision, sensitivity, and specificity for the detection and quantification of a wide range of compounds, including sterols. This technique is particularly advantageous for polar, semi-volatile, and thermally labile compounds, which may be challenging for GC-based methods.
LC-MS/MS combines the separation power of liquid chromatography with the detailed molecular identification and quantification capabilities of tandem mass spectrometry. Its superior sensitivity allows for the detection and quantification of molecules at significantly lower concentrations compared to other methods, ensuring accurate measurements across diverse sample matrices.
Triple-quadrupole-based mass analyzers, when operated in Multiple Reaction Monitoring (MRM) mode, provide unmatched selectivity and sensitivity for quantification. This is achieved by acting as a double mass filter, where only molecules with the correct molecular ion and characteristic product ion reach the detector, minimizing noise and matrix interferences. Modern triple-quadrupole systems can measure MRM transitions very rapidly, allowing for coupling with ultrahigh-pressure liquid chromatography (UHPLC) to achieve sufficient data points for accurate and reproducible quantification, even for trace-level detection. While specific examples for this compound were not detailed, LC-MS/MS has been successfully developed for sensitive quantification of related cholesterol metabolites like 24(S)-hydroxycholesterol in biological fluids such as plasma and cerebrospinal fluid, demonstrating its applicability to sterols.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a highly accurate and precise method for the quantification of sterols and oxysterols. This approach involves the addition of a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterium-labeled internal standard) to the sample at an early stage of the analytical procedure. This internal standard behaves chemically identically to the endogenous analyte, compensating for any losses during sample preparation, extraction, and chromatographic separation, as well as for matrix effects during MS analysis.
IDMS, often coupled with GC-MS, has been developed for the determination of various cholesterol oxidation products in human plasma, including 24-hydroxycholesterol (B1141375) (a related sterol). For each target analyte, a corresponding deuterium-labeled internal standard is synthesized, typically containing 3 to 6 deuterium (B1214612) atoms. This method allows for the accurate quantification of even low concentrations of sterols in complex biological matrices. For instance, in human plasma, 24-hydroxycholesterol was found to have mean values of 64 ng/ml using this methodology.
Ecological and Evolutionary Aspects of 24 Ethylcholesterol
Role as Biochemical Markers in Environmental Studies (e.g., faecal biomarkers)
24-Ethylcholesterol serves as a crucial biochemical marker in environmental studies, particularly in identifying sources of faecal contamination. This plant-derived sterol is a precursor to 24-ethylcoprostanol (also known as 24-ethyl-5β(H)-cholestan-3β-ol or 5β-stigmastan-3β-ol), a C29 stanol. 24-Ethylcoprostanol is formed through the biohydrogenation of this compound in the gastrointestinal tract of most higher animals, especially herbivores. wikipedia.orgmdpi.combionity.com
As a result, 24-ethylcoprostanol is widely utilized as a biomarker for the presence of agricultural or non-human faecal matter in natural environments. wikipedia.orgbionity.com In contrast, coprostanol (a C27 sterol) is recognized as the principal human faecal biomarker. mdpi.comcambridge.orgwaternz.org.nzresearchgate.net The distinct metabolic pathways in different organisms allow for the differentiation of faecal sources. For instance, while this compound is reduced to 24-ethylcoprostanol in the gut of herbivores, it is primarily reduced to 24-ethylcholestanol in the environment. waternz.org.nz
The analysis of sterol composition in animal faeces can generate a unique "sterol fingerprint" for different species. waternz.org.nz The ratio of coprostanol to 24-ethylcoprostanol is a key indicator for faecal source identification; a ratio significantly above 1.0 typically suggests a human source of contamination. mdpi.comwaternz.org.nz Herbivore faeces are characterized by a predominance of C29 sterols, including 24-ethylcoprostanol and this compound. researchgate.netacs.org
Table 1: Primary Faecal Sterol Biomarkers and Their Sources
| Sterol Biomarker | Carbon Number | Primary Source | Precursor (if applicable) |
| Coprostanol | C27 | Human | Cholesterol |
| 24-Ethylcoprostanol | C29 | Herbivore | This compound |
Sterol Requirements in Sterol-Auxotrophic Organisms (e.g., insects, nematodes)
A significant number of organisms, including insects and parasitic nematodes, are sterol auxotrophs, meaning they lack the ability to synthesize sterols de novo and must obtain them from their diet. tandfonline.comcapes.gov.brmdpi.comnih.gov Sterols are indispensable for these organisms, serving as structural components of cellular membranes and as precursors for vital hormones, such as ecdysteroids in insects. tandfonline.commdpi.comnih.gov
In phytophagous insects, dietary plant sterols like this compound (β-sitosterol), campesterol (B1663852), and stigmasterol (B192456) can fulfill their sterol requirements. These C-24 alkylated sterols are metabolically converted to cholesterol, which is the principal sterol in insects. tandfonline.commdpi.comnih.gov For example, the silkworm, Bombyx mori, which primarily feeds on mulberry leaves where β-sitosterol (this compound) is the dominant sterol, requires this compound for normal growth. Dietary β-sitosterol is subsequently metabolized to cholesterol within the larval midgut. tandfonline.com
Nematodes also exhibit a nutritional dependence on sterols. mdpi.comusda.govunl.edunih.gov The model nematode Caenorhabditis elegans can dealkylate plant sterols, including sitosterol (B1666911) (this compound), at the C-24 position to produce various sterols, among which cholesterol is crucial. mdpi.comusda.govnih.gov This C-24 dealkylation pathway is fundamental for nematodes to process phytosterols (B1254722). mdpi.comnih.gov Plant-parasitic nematodes, being obligate parasites, acquire host phytosterols (such as this compound) and transform them into cholesterol to meet their structural and hormonal needs. nih.govgoogle.comresearchgate.net
Studies on the corn root lesion nematode, Pratylenchus agilis, revealed that its major sterols include 24-ethylcholest-22-enol, 24-ethylcholesta-5,22-dienol, 24-methylcholestanol, 24-ethylcholestanol, isofucostanol, and this compound. unl.edu The principal sterols in its host, corn, are 24-ethylcholesta-5,22-dienol, 24-methylcholesterol, and this compound. unl.edu The primary metabolic transformation observed in P. agilis is the saturation of the sterol nucleus. unl.edu Similarly, eggs of root-knot nematodes, Meloidogyne incognita and M. arenaria, contain this compound as a major sterol. researchgate.net
Co-evolution of Sterol Biosynthesis and Metabolism in Host-Parasite Systems
The inability of certain organisms, such as insects, parasitic nematodes, and oomycetes, to synthesize sterols de novo represents a remarkable evolutionary adaptation that has profoundly influenced host-parasite interactions. mdpi.com These sterol-dependent parasites rely entirely on their hosts to provide the necessary sterols for their survival and reproduction. mdpi.com
In host-parasite systems involving plants and phytophagous insects or nematodes, the plant host provides a rich source of phytosterols, including this compound. The parasites have evolved sophisticated metabolic pathways to acquire and modify these host sterols. For many herbivorous insects and nematodes, the dealkylation of phytosterols like this compound (β-sitosterol) into cholesterol is a critical process, as direct dietary cholesterol may be insufficient. mdpi.comnih.govnih.gov
However, co-evolutionary pressures have led to diverse adaptations. Some herbivorous insects, such as those within the Pentatomomorpha group, have lost the capacity to convert phytosterols to cholesterol. Instead, they have evolved mechanisms to synthesize ecdysone (B1671078) (specifically makisterone) from C28 sterols, indicating a divergent co-evolutionary trajectory. mdpi.com
The enzyme 24-dehydrocholesterol reductase (DHCR24) plays a pivotal role in the dealkylation of β-sitosterol to cholesterol in C. elegans. A deficiency in this enzyme significantly impairs nematode growth. mdpi.comnih.gov The chemical inhibition of DHCR24 can lead to developmental retardation in both insect larvae and nematodes, suggesting that this enzyme represents a potential target for pest control strategies. google.com This highlights how the host-parasite dynamic can be influenced by the parasite's specific sterol metabolic adaptations and vulnerabilities.
Phylogenetic Implications of Sterol Distribution
The distribution patterns of sterols across different organisms provide valuable insights into their phylogenetic relationships and evolutionary history. Analysis of sterol distribution data within a modern phylogenetic framework reveals clear trends and notable deviations among various taxa. nih.govplos.orgresearchgate.netnih.govcapes.gov.br
In the kingdom Fungi, for instance, an evolutionary trend is observed where earlier diverging fungal species predominantly contain cholesterol and other Δ5 sterols, while later diverging fungi are characterized by ergosterol (B1671047). nih.govplos.orgresearchgate.netnih.govcapes.gov.br However, there are significant exceptions to this general pattern. Zoosporic fungal taxa, for example, are known to contain 24-ethyl-Δ5 sterols. nih.govplos.orgresearchgate.netnih.govcapes.gov.br Notably, this compound itself is a major sterol found in Glomeromycota, a phylum of fungi. nih.govplos.orgresearchgate.netnih.govcapes.gov.br Rust fungi exhibit a different sterol profile, with 24-ethyl-cholest-7-enol and 24-ethyl-cholesta-7,24(28)-dienol as their major sterols, which are typically intermediates in the biosynthesis of this compound. nih.gov The varied distribution of sterols, including this compound, provides supporting evidence for specific clades within current fungal phylogenies. nih.govplos.orgresearchgate.netnih.govcapes.gov.br
Beyond fungi, specific sterols tend to accumulate as end products in major groups of organisms. Cholesterol is the predominant sterol in mammals, while this compound (sitosterol), along with stigmasterol and campesterol, is abundant in many plants. capes.gov.br Different families of algae also exhibit characteristic sterol compositions; some accumulate cholesterol, while others have 24-methyl and this compound as predominant sterols. capes.gov.br The distinct sterol compositions observed in major genera of cyst nematodes also suggest interesting phylogenetic ramifications, warranting further investigation into their evolutionary relationships. usda.gov Furthermore, the discovery that Acanthamoeba species can synthesize sterols via a plant-based pathway, leading to Δ5- and Δ5,7-24β-C28- and C29-alkyl sterols, highlights the diversity of sterol biosynthesis pathways and their evolutionary origins. nih.gov
Table 2: Examples of this compound Distribution in Different Organisms
| Organism Group | Key Sterols (including this compound) | Phylogenetic Implication |
| Plants | This compound (β-sitosterol), stigmasterol, campesterol | Predominant phytosterol, foundational for plant sterol profiles. capes.gov.br |
| Fungi (Zoosporic taxa) | 24-ethyl-Δ5 sterols | Deviation from ergosterol dominance in early diverging fungi. nih.govplos.orgresearchgate.netnih.govcapes.gov.br |
| Fungi (Glomeromycota) | This compound | Major sterol in this phylum, supporting phylogenetic clades. nih.govplos.orgresearchgate.netnih.govcapes.gov.br |
| Fungi (Rust fungi) | 24-ethyl-cholest-7-enol, 24-ethyl-cholesta-7,24(28)-dienol | Intermediates in this compound formation, unique sterol profile. nih.gov |
| Algae | 24-methyl and this compound (in some families) | Diverse sterol accumulation patterns across algal families. capes.gov.br |
| Nematodes | This compound (in some parasitic species and their hosts) | Nutritional requirement and metabolic transformation of host sterols. unl.eduresearchgate.net |
Future Research Directions in 24 Ethylcholesterol Studies
Advanced Omics Approaches in Sterol Research (e.g., Sterolomics)
Advanced "omics" technologies are revolutionizing the study of sterols, offering comprehensive insights into their biogenesis, composition, and functions. Sterolomics, a specialized field within lipidomics, focuses on the large-scale analysis of sterol profiles within biological systems. This approach allows for the identification and quantification of a wide range of sterol metabolites, including 24-ethylcholesterol, providing a detailed "fingerprint" of the sterolome mdpi.comresearchgate.netazolifesciences.com.
Studies employing sterolomics have successfully identified this compound (e.g., sitosterol (B1666911) and clionosterol) as a principal Δ⁵ sterol in various organisms, such as green algae from the Acicularia and Acetabularia genera, where it can constitute 60–70% of the bulk sterols researchgate.netnih.gov. It has also been detected in corals like Agaricia species, with varying abundances depending on water depth nih.gov. Furthermore, this compound has been found in diatoms like Nanochloropsis limnetica and has been reported in brown algae nih.govfrontiersin.org.
Future sterolomics research will likely involve:
High-throughput profiling: Developing more sensitive and robust methods for the comprehensive identification and quantification of this compound and its derivatives in diverse biological samples, including those with low concentrations mdpi.comfrontiersin.org.
Spatio-temporal analysis: Investigating the localization and dynamic changes of this compound profiles across different tissues, cellular compartments, and developmental stages, potentially revealing novel regulatory mechanisms or functions mdpi.comazolifesciences.com.
Integration with other omics: Combining sterolomics data with transcriptomics, proteomics, and epigenomics to build more complete models of this compound biosynthesis and its physiological roles, particularly in response to environmental cues or genetic modifications azolifesciences.comnih.govmdpi.com.
Elucidation of Novel Enzymatic Transformations
The biosynthesis of sterols, including this compound, involves a complex series of enzymatic reactions. While many core enzymes are conserved across eukaryotes, phyla-specific pathways and novel enzymatic transformations continue to be discovered, offering new avenues for research acs.orgfrontiersin.orgpnas.org. Understanding these enzymes is critical for deciphering the precise mechanisms of this compound formation and its regulation.
Key enzymes in phytosterol biosynthesis, such as sterol C24-methyltransferases (SMTs), play a pivotal role in the formation of 24-methyl and 24-ethyl sterols frontiersin.orgnih.govpsu.edugoogle.com. For instance, in higher plants, two distinct SMTs (SMT1 and SMT2) are responsible for the two methyl transfers involved in the conversion of cycloartenol (B190886) into sitosterol (a common this compound isomer) nih.govpsu.edu. SMT1 catalyzes the first methylation of cycloartenol to produce 24-methylene cycloartenol, while SMT2 catalyzes the second methylation of 24-methylene lophenol (B1675073) to produce 24-ethylidene lophenol nih.gov. These reactions are crucial for the alkylation at the C24 position, distinguishing phytosterols (B1254722) from cholesterol mdpi.com.
Future research in this area will focus on:
Identification of uncharacterized enzymes: Employing molecular genetic approaches and advanced biochemical techniques to identify and characterize novel enzymes or isoforms involved in the specific steps leading to this compound, particularly those responsible for fine-tuning its stereochemistry or side-chain modifications acs.orgcore.ac.uk.
Structural and mechanistic studies: Determining the X-ray structures of sterol enzymes and elucidating their catalytic mechanisms at an atomic level. This can inform rational drug design and provide insights into substrate specificities and inhibitor binding acs.orgmdpi.com. For example, computational sequence analysis has identified new enzyme homologs, such as TM6SF1, TM6SF2, and MAC30/TMEM97, which are predicted to possess sterol isomerase activity, opening new opportunities for experimental characterization core.ac.uk.
Enzyme regulation: Investigating the regulatory mechanisms that control the activity and expression of enzymes in the this compound biosynthetic pathway. This includes understanding how environmental factors, developmental stages, or genetic modifications influence enzyme activity and sterol profiles nih.govgoogle.com.
Systems Biology and Network Analysis of Sterol Metabolism
Systems biology offers a holistic framework to understand the intricate network of sterol metabolism by integrating diverse experimental data with computational modeling researchgate.net. This approach moves beyond studying individual components to analyzing the emergent properties that arise from complex interactions within the biological system researchgate.net.
In the context of sterol metabolism, systems biology approaches involve:
Genome-scale metabolic models (GEMs): These mathematical representations describe the complete set of mass-stoichiometrically balanced metabolic reactions within an organism researchgate.netmdpi.com. GEMs can integrate various omics data, such as transcriptomics, metabolomics, and lipidomics, to provide a comprehensive understanding of metabolic fluxes and identify key regulatory points mdpi.com. For instance, integrated analysis of transcriptome data using metabolic networks has revealed signature pathways related to sterol metabolism in response to dietary changes nih.govplos.org.
Network analysis: This involves mapping transcriptome data onto metabolic networks and other interaction networks to identify complete pathway signatures plos.orgoup.com. Network analysis can help in understanding the gene-protein-reaction associations and how they contribute to sterol biosynthesis and homeostasis oup.com. Computational modeling, though not yet widely applied to phytosterols, can predict how different sterols alter biophysical properties of membranes, and systematic parameterization of phytosterols is needed to advance this area whiterose.ac.uk.
Computational predictions and simulations: Leveraging computational modeling to predict the impact of genetic perturbations or environmental changes on this compound production and its downstream effects. This can guide experimental design and accelerate the discovery of novel interventions whiterose.ac.uknih.gov.
Future directions include applying these integrated approaches to specifically model and analyze the metabolic network of this compound biosynthesis and its interactions with other cellular pathways, aiming to identify bottlenecks and potential targets for metabolic engineering researchgate.netmdpi.com.
Genetic Engineering and Synthetic Biology Applications in Sterol Production
Genetic engineering and synthetic biology offer powerful tools for manipulating metabolic pathways to enhance the production of valuable compounds like this compound. These approaches enable the de novo biosynthesis of sterols in heterologous hosts or the optimization of existing production in native organisms nih.govebsco.comnih.gov.
Yeast, particularly Saccharomyces cerevisiae, has emerged as a promising chassis for the production of sterols and steroids due to advances in synthetic biology and metabolic engineering researchgate.netnih.govebsco.comacs.org. Strategies employed include:
Pathway flux enhancement: Modifying endogenous sterol synthesis pathways to increase the flow of precursors towards this compound. This can involve restricting competing branches, strengthening precursor supply (e.g., acetyl-CoA), and overexpressing rate-limiting enzymes researchgate.netnih.govfrontiersin.org.
Enzyme engineering: Introducing or optimizing enzymes from other organisms to create or enhance specific steps in the this compound pathway. For example, overexpression of an Arabidopsis sterol-C24-methyltransferase in tobacco has been shown to modify the ratio of 24-methyl cholesterol to sitosterol nih.gov.
Regulation of sterol homeostasis: Manipulating transcriptional factors, controlling the accumulation of free sterols, and regulating lipid metabolism to optimize conditions for this compound production nih.gov. The complex interactions within lipid metabolism pathways suggest that regulating lipid metabolism can significantly affect sterol synthesis nih.gov.
Tailoring sterol profiles in plants: Engineering phytosterol pathways in plants to generate desired sterol profiles for commercial production or specific traits acs.orgnih.govgoogle.comscispace.com. This could involve targeting genes encoding enzymes like SMT, C-4 demethylase, or C-24 reductase to alter the sterol composition google.com.
Challenges in this field include overcoming the competition between heterologous and endogenous sterol metabolism in engineered hosts researchgate.net. Future research will focus on integrating systems biology with synthetic biology and evolutionary engineering to further optimize the performance of engineered strains for high-yield, sustainable production of this compound and other phytosterols researchgate.netnih.gov.
Compound Names and PubChem CIDs
Q & A
Q. What understudied research areas exist for this compound?
- Methodological Answer :
- Ecotoxicology : Long-term exposure effects on aquatic organisms using OECD test guidelines.
- Biomedical applications : Role in lipid raft formation or drug delivery systems, validated via fluorescence microscopy .
- Paleoclimate proxies : Calibration of this compound isotopic ratios (δ²H, δ¹³C) as temperature biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
